

# Application Notes and Protocols: Isopropyl 3-Aminocrotonate in Agrochemical Production

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## Compound of Interest

Compound Name: *Isopropyl 3-aminocrotonate*

Cat. No.: *B017612*

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These application notes provide a comprehensive overview of the utility of **isopropyl 3-aminocrotonate** as a key intermediate in the synthesis of agrochemicals. The focus is on the production of dihydropyridine-based compounds, which have shown significant potential as insecticides and fungicides. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate research and development in this area.

## Introduction

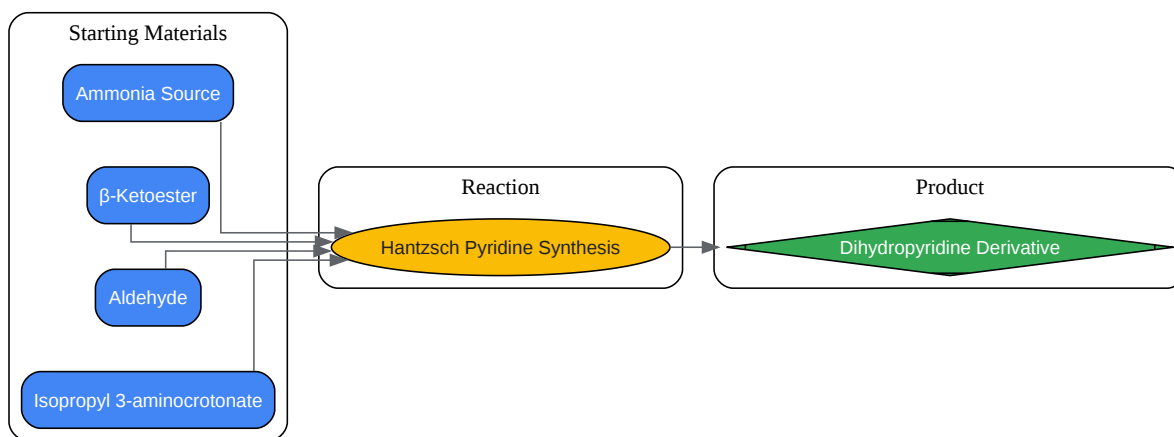
**Isopropyl 3-aminocrotonate** is a versatile building block in organic synthesis, widely employed in the production of various heterocyclic compounds.<sup>[1]</sup> In the agrochemical industry, it serves as a crucial precursor for the synthesis of pesticides, including herbicides and insecticides.<sup>[1][2]</sup> Its enamine functionality makes it particularly suitable for the Hantzsch pyridine synthesis, a classic multi-component reaction used to generate dihydropyridine scaffolds. These scaffolds are the core of several biologically active molecules with applications in agriculture.

## Synthesis of Agrochemicals via Hantzsch Reaction

The Hantzsch pyridine synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a  $\beta$ -ketoester (in this case, **isopropyl 3-aminocrotonate** can be used as one of the components), and a nitrogen donor like ammonia or ammonium acetate. This reaction

leads to the formation of a 1,4-dihydropyridine ring, which can be further modified to create a diverse range of agrochemical candidates.

A general workflow for the synthesis of dihydropyridine-based agrochemicals using **isopropyl 3-aminocrotonate** is depicted below.



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Caption: General workflow for Hantzsch dihydropyridine synthesis.

## Application 1: Synthesis of a Dihydropyridine-based Insecticide

This protocol describes the synthesis of a dihydropyridine derivative with demonstrated insecticidal activity.

Experimental Protocol: Synthesis of Diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL).
- **Addition of Reagents:** To this solution, add **isopropyl 3-aminocrotonate** (10 mmol) and a catalytic amount of piperidine (0.5 mL).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

#### Quantitative Data

Compound	Molecular Formula	Molecular Weight	Yield (%)	Melting Point (°C)
Diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate	C <sub>19</sub> H <sub>22</sub> ClNO <sub>4</sub>	379.84	85-92	155-157

#### Insecticidal Activity

Target Pest	LC <sub>50</sub> (ppm)
Aphis nerii (nymph)	0.02
Aphis nerii (adult)	1.04

LC<sub>50</sub> values represent the concentration of the compound that causes 50% mortality of the test population.

## Application 2: Synthesis of a Dihydropyridine-based Fungicide

This protocol outlines the synthesis of a dihydropyridine derivative with potential fungicidal properties.

Experimental Protocol: Synthesis of Dimethyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

- **Reaction Setup:** Combine 2-nitrobenzaldehyde (10 mmol), methyl acetoacetate (10 mmol), and **isopropyl 3-aminocrotonate** (10 mmol) in a round-bottom flask.
- **Solvent and Catalyst:** Add ethanol (25 mL) as the solvent and a few drops of concentrated ammonia solution as the catalyst.
- **Reaction:** Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
- **Work-up:** Upon completion, the solid product is collected by filtration.
- **Purification:** Wash the crude product with a small amount of cold ethanol and then recrystallize from hot ethanol to yield the pure product.

### Quantitative Data

Compound	Molecular Formula	Molecular Weight	Yield (%)	Melting Point (°C)
Dimethyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate	C <sub>17</sub> H <sub>18</sub> N <sub>2</sub> O <sub>6</sub>	362.34	88-95	198-200

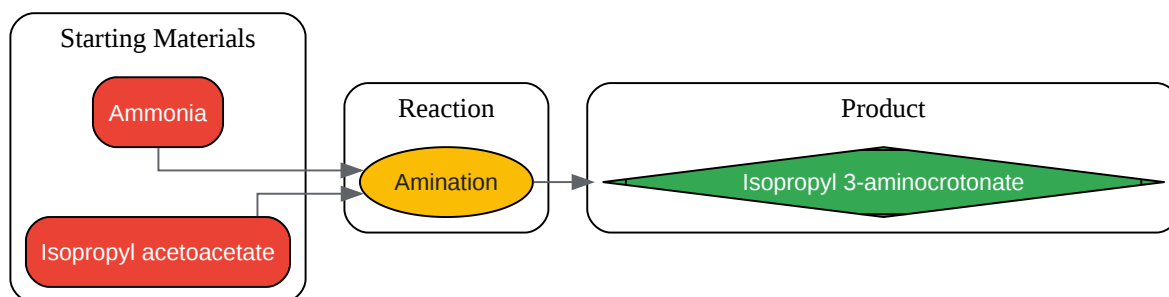
### Fungicidal Activity

Fungal Strain	MIC (µg/mL)
Aspergillus niger	50
Candida albicans	100

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

## Synthesis of Isopropyl 3-Aminocrotonate

For researchers who wish to synthesize the starting material, a protocol for the preparation of **isopropyl 3-aminocrotonate** is provided below. This method involves the reaction of isopropyl acetoacetate with ammonia.



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Caption: Synthesis of **Isopropyl 3-aminocrotonate**.

### Experimental Protocol: Synthesis of **Isopropyl 3-aminocrotonate**

- **Reaction Setup:** In a three-necked flask fitted with a gas inlet tube, a stirrer, and a condenser, place isopropyl acetoacetate (1 mol).
- **Reaction:** Cool the flask in an ice bath and bubble ammonia gas through the stirred liquid. Continue the reaction until the absorption of ammonia ceases.

- Work-up: Allow the reaction mixture to stand at room temperature for several hours, during which the product will crystallize.
- Purification: Collect the crystals by filtration and recrystallize from a suitable solvent such as diethyl ether or petroleum ether to obtain pure **isopropyl 3-aminocrotonate**.

#### Quantitative Data

Compound	Molecular Formula	Molecular Weight	Yield (%)	Physical State
Isopropyl 3-aminocrotonate	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	143.18	>80	Colorless to pale yellow liquid or low melting solid

## Conclusion

**Isopropyl 3-aminocrotonate** is a highly valuable and versatile intermediate for the synthesis of a wide array of agrochemicals, particularly those based on the dihydropyridine scaffold. The Hantzsch pyridine synthesis provides a straightforward and efficient method for constructing these complex molecules. The provided protocols and data serve as a foundation for further research and development of novel and effective insecticides and fungicides.

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## References

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